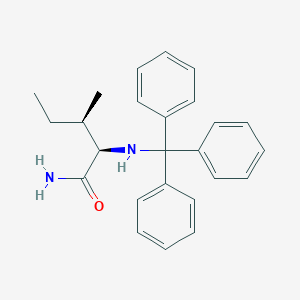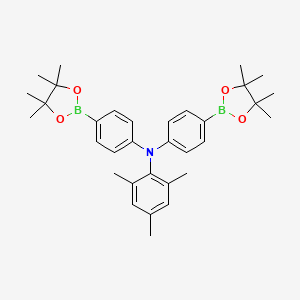
2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a compound with the chemical formula C33H43B2NO4 and a molecular weight of 539.32 g/mol . It is a derivative of triphenylamine and is known for its applications in the synthesis of hole transport semiconducting small molecules and polymers, particularly in organic light-emitting devices and perovskite solar cells .
Méthodes De Préparation
The synthesis of 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves the reaction of bis(pinacolato)diboron with N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline undergoes several types of chemical reactions, including:
Suzuki Cross-Coupling Reactions: This compound is a useful boronic ester for Suzuki cross-coupling reactions, which involve the formation of carbon-carbon bonds using a palladium catalyst.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, boronic esters generally can undergo such reactions under appropriate conditions.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the boronic ester groups.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene . Major products formed from these reactions often include more complex structures or polymers that incorporate the triarylamine backbone .
Applications De Recherche Scientifique
2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has several scientific research applications:
Organic Light-Emitting Devices (OLEDs): It is used in the synthesis of hole transport materials for OLEDs.
Perovskite Solar Cells: The compound is employed as a hole transport layer material in perovskite solar cells, enhancing their efficiency and stability.
Polymer Synthesis: It serves as a building block for the synthesis of semiconducting polymers used in various electronic applications.
Mécanisme D'action
The mechanism by which 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline exerts its effects is primarily through its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) within electronic devices, improving their performance . The molecular targets and pathways involved include the interaction with other materials in the device to form efficient charge transport pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline include:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
These compounds share the boronic ester functional group but differ in their overall structure and specific applications. The uniqueness of this compound lies in its trimethylphenyl groups, which enhance solubility in organic solvents and its utility in constructing more complex polymers .
Propriétés
Formule moléculaire |
C33H43B2NO4 |
|---|---|
Poids moléculaire |
539.3 g/mol |
Nom IUPAC |
2,4,6-trimethyl-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline |
InChI |
InChI=1S/C33H43B2NO4/c1-22-20-23(2)29(24(3)21-22)36(27-16-12-25(13-17-27)34-37-30(4,5)31(6,7)38-34)28-18-14-26(15-19-28)35-39-32(8,9)33(10,11)40-35/h12-21H,1-11H3 |
Clé InChI |
SOMHPPIVNPKQHB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=C(C=C(C=C5C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
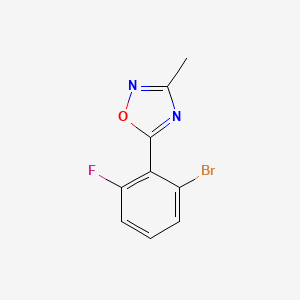
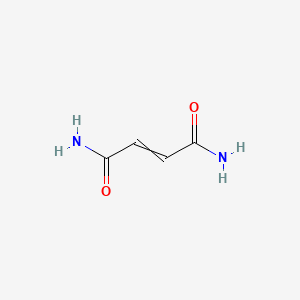
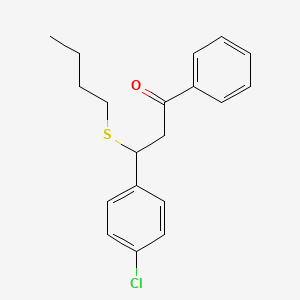
![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)
![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)
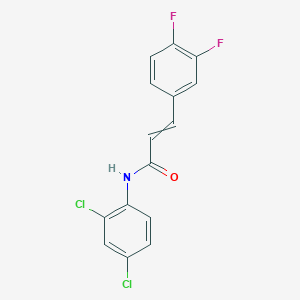
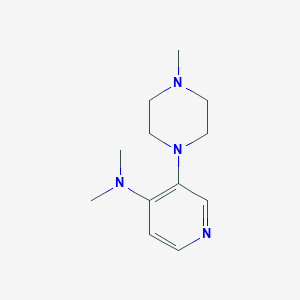

![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene](/img/structure/B12520325.png)
